molecular formula C9H14N2S B8555758 1-Thiomorpholin-4-yl-cyclobutanecarbonitrile

1-Thiomorpholin-4-yl-cyclobutanecarbonitrile

Cat. No. B8555758
M. Wt: 182.29 g/mol
InChI Key: PJPPMEAPARVEJP-UHFFFAOYSA-N
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Patent
US08063098B2

Procedure details

The title compound, white solid, MS: m/e=182.9 [(M+H)+], was prepared in accordance with the general method of intermediate A from cyclobutanone and thiomorpholine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1(C2(C#N)COC2)CCC[CH2:2]1.[C:12]1(=O)[CH2:15][CH2:14][CH2:13]1.[NH:17]1[CH2:22][CH2:21][S:20][CH2:19][CH2:18]1>>[N:17]1([C:12]2([C:2]#[N:1])[CH2:15][CH2:14][CH2:13]2)[CH2:22][CH2:21][S:20][CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)C1(COC1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCSCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCSCC1)C1(CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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